2-amino-N-(2-hydroxyethyl)-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

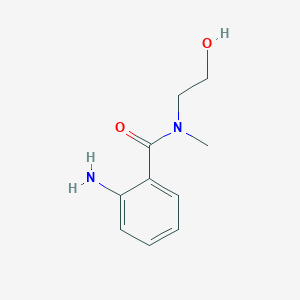

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide is an organic compound with a complex structure that includes an amide group, an amino group, and a hydroxyethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanol and N-methylbenzamide.

Reaction with Acetic Anhydride: 2-aminoethanol reacts with acetic anhydride to form 2-amino-N-(2-hydroxyethyl)acetamide.

Hydrolysis: The intermediate product undergoes hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.

Purification Steps: Using techniques such as crystallization or chromatography to purify the final product.

化学反応の分析

Esterification via N,O-Rearrangement

2-Amino-N-(2-hydroxyethyl)-N-methylbenzamide undergoes esterification under catalytic or acidic conditions. Key findings:

-

Zr-MOF-808-P Catalyzed Esterification :

Reaction with n-butanol at 150°C using Zr-MOF-808-P (25 mol%) yields butyl benzoate. The mechanism involves activation of the amide via coordination to zirconium sites, followed by nucleophilic substitution by the alcohol . -

Acetic Acid-Mediated Rearrangement :

Refluxing in acetic acid promotes N,O-rearrangement, forming substituted benzoxazines. This method is applicable for synthesizing 2-benzylamino-substituted derivatives .

Acylation Reactions

The amino group participates in acylation with electrophilic reagents:

-

Haloacetyl Chloride Acylation :

Reacting with chloroacetyl chloride in acetone/water (0°C, pH 5) forms 2-chloro-N-(β-oxo-substituted)acetamide derivatives. Sodium acetate acts as a base .

Condensation with Alkanolamines

The hydroxyethyl group facilitates condensation with electrophiles:

-

Morpholinomethyl Phenyl Conjugation :

In FAK inhibitor synthesis, alkanolamines (e.g., ethanolamine) couple with benzoic acid derivatives to form N-substituted benzamides. This method could extend to modifying the hydroxyethyl group in the target compound .

Reactivity in Protic Solvents

-

Solvolysis in n-Butanol :

In polar solvents like n-butanol, the amide bond undergoes solvolysis at elevated temperatures (150°C), forming esters. Catalytic activity is enhanced by zirconium-based MOFs .

Table 2: Comparative Catalytic Efficiency in Esterification

| Catalyst | Initial Rate (mM/h) | Conversion (%) |

|---|---|---|

| Zr-MOF-808-P | 62.0 | 85 |

| Zr-MOF-808 | 36.4 | 72 |

| Hf-MOF-808-P | 28.1 | 65 |

Mechanistic Insights

科学的研究の応用

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotection and anti-inflammatory effects.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to cell survival and apoptosis, contributing to its potential therapeutic effects.

類似化合物との比較

Similar Compounds

2-amino-N-(2-hydroxyethyl)acetamide: This compound shares a similar structure but lacks the benzamide group.

N-methylbenzamide: This compound contains the benzamide group but lacks the amino and hydroxyethyl groups.

Uniqueness

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

生物活性

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide, a compound with the molecular formula C10H13N2O2, has garnered attention in scientific research for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic properties. The findings are supported by case studies and relevant data tables.

Chemical Structure

The compound features an amine group, a hydroxyl group, and a benzamide moiety, which contribute to its biological activity. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in oxidative stress and inflammation. It may modulate various signaling pathways that influence cell survival and apoptosis, thus providing neuroprotective and anti-inflammatory effects .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals has been documented in several studies, demonstrating its potential as a protective agent against oxidative damage in various biological systems .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies have indicated that it possesses effective inhibitory concentrations against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |

|---|---|---|

| E. coli | 40 | Comparable |

| Staphylococcus aureus | 50 | Comparable |

| Pseudomonas aeruginosa | 45 | Comparable |

Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound. Preliminary studies suggest that it may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction has also been noted, indicating its potential role in diabetes management .

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study examining the effects of various compounds on neuroprotection, this compound was found to significantly reduce cell death in neuronal cultures exposed to amyloid-beta toxicity. The compound demonstrated an EC50 value of approximately 0.1 ± 0.01 μM, indicating potent protective effects against neurotoxic agents .

Table 2: Neuroprotective Effects of this compound

| Treatment Condition | Cell Viability (%) | EC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Amyloid-beta Treatment | 15 | - |

| Compound Treatment | 75 | 0.1 ± 0.01 |

特性

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFJMJULNZKBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。